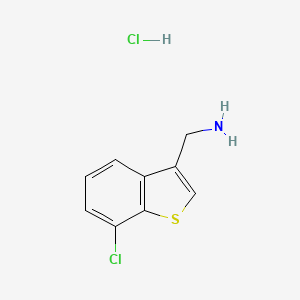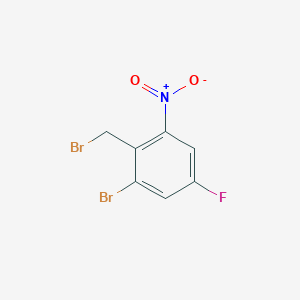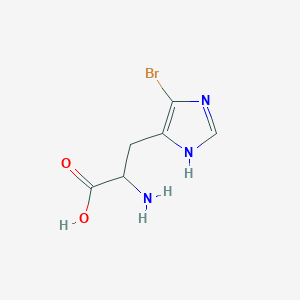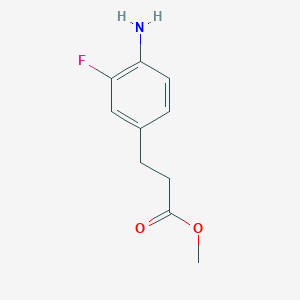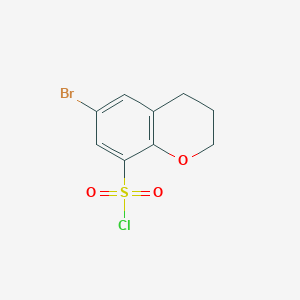![molecular formula C14H26N2O5S B13516061 tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate](/img/structure/B13516061.png)
tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate: is a chemical compound with the following IUPAC name: tert-butyl (1r,3r)-3-(N-methylsulfamoyl)cyclobutylcarbamate. Its molecular formula is C10H20N2O4S, and its molecular weight is approximately 264.35 g/mol . The compound features a tert-butyl group, which plays a crucial role in its reactivity and applications .
Vorbereitungsmethoden
Synthetic Routes: The synthetic route to tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate involves the following steps:
Cyclobutyl Ring Formation: Start with a cyclobutane derivative and introduce the sulfamoyl group.
Tert-Butylation: Add a tert-butyl group to the cyclobutyl ring.
Oxan-4-yl Substitution: Replace one hydrogen atom in the oxan-4-yl moiety with the desired substituent.
Industrial Production: Industrial-scale production methods for this compound are not widely documented. it is commonly synthesized in research laboratories for specific applications.
Analyse Chemischer Reaktionen
Reactivity: Tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl group is possible.
Substitution: The tert-butyl group can be substituted by nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are suitable.
Substitution: Nucleophiles (e.g., amines, thiols) can replace the tert-butyl group.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development.
Biological Studies: Researchers explore its interactions with enzymes and receptors.
Industry: Its unique reactivity makes it valuable in synthetic processes.
Wirkmechanismus
The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular pathways. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate stands out due to its tert-butyl group and sulfamoyl functionality. Similar compounds include tert-butyl N-[(1r,3r)-3-aminocyclopentyl]carbamate .
Eigenschaften
Molekularformel |
C14H26N2O5S |
|---|---|
Molekulargewicht |
334.43 g/mol |
IUPAC-Name |
tert-butyl N-[3-(oxan-4-ylsulfamoyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C14H26N2O5S/c1-14(2,3)21-13(17)15-11-8-12(9-11)22(18,19)16-10-4-6-20-7-5-10/h10-12,16H,4-9H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
ITULIEKVWIQIPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)NC2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


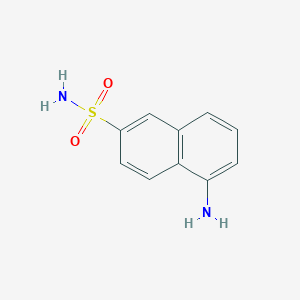

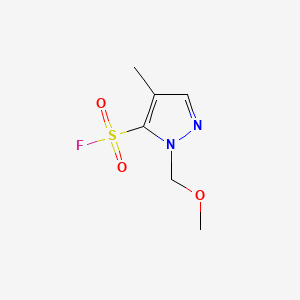
![1-[4-(Bromomethyl)phenoxy]-2-methylbenzene](/img/structure/B13516003.png)
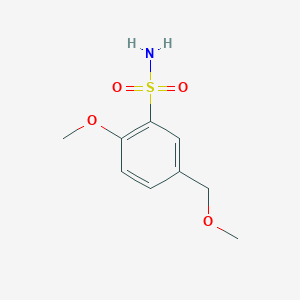
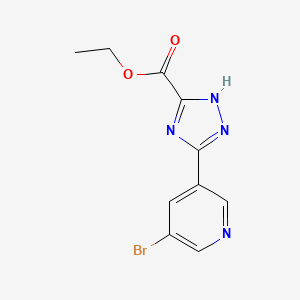
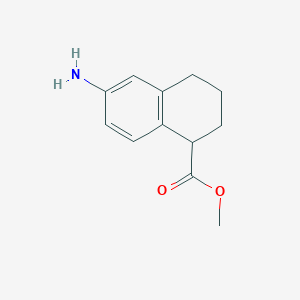
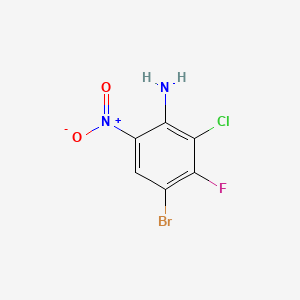
![3'-(Aminomethyl)-[1,1'-biphenyl]-3-ol; trifluoroacetic acid](/img/structure/B13516037.png)
